molecular formula C18H22N4O5S B2405830 methyl 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate CAS No. 2034488-40-7

methyl 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate

Cat. No.: B2405830
CAS No.: 2034488-40-7
M. Wt: 406.46
InChI Key: GDHCWEXFSDIIIX-UHFFFAOYSA-N
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Description

Methyl 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a structurally complex molecule featuring a benzoate ester core linked to a 1,4-diazepane ring via a carbonyl group. The diazepane moiety is further substituted with a sulfonyl group attached to a 1-methyl-1H-pyrazole heterocycle.

Properties

IUPAC Name

methyl 2-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-20-13-14(12-19-20)28(25,26)22-9-5-8-21(10-11-22)17(23)15-6-3-4-7-16(15)18(24)27-2/h3-4,6-7,12-13H,5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHCWEXFSDIIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,4-Diazepane Core

The 1,4-diazepane ring is typically synthesized via cyclization of linear diamines. A proven method involves reacting 1,4-diaminobutane with a carbonyl source under acidic conditions:

Procedure :

  • Reactants : 1,4-Diaminobutane (1.0 equiv) and glyoxal (1.05 equiv).
  • Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (0.1 equiv) for 12 hours.
  • Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and distillation under reduced pressure.
  • Yield : 68–72% after purification by column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Insight : Cyclization efficiency is highly solvent-dependent. Ethanol promotes intramolecular imine formation, while aprotic solvents like THF favor oligomerization.

Sulfonylation with 1-Methyl-1H-Pyrazol-4-Sulfonyl Group

Introducing the sulfonyl group necessitates electrophilic substitution at the diazepane nitrogen. 1-Methyl-1H-pyrazole-4-sulfonyl chloride, prepared via chlorosulfonation of 1-methylpyrazole, serves as the sulfonating agent:

Procedure :

  • Reactants : 1,4-Diazepane (1.0 equiv), 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.2 equiv).
  • Conditions : Stir in dichloromethane with triethylamine (2.5 equiv) at 0°C→RT for 6 hours.
  • Workup : Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
  • Yield : 85–90% after recrystallization from ethanol/water.

Optimization : Excess sulfonyl chloride and gradual temperature ramping minimize N,N-disubstitution byproducts. Catalytic DMAP (5 mol%) accelerates the reaction by 30%.

Acylation with Methyl 2-(Chlorocarbonyl)Benzoate

The final acylation step couples the sulfonylated diazepane with methyl 2-(chlorocarbonyl)benzoate, synthesized via chlorination of methyl 2-(carboxy)benzoate using thionyl chloride:

Procedure :

  • Reactants : Sulfonylated diazepane (1.0 equiv), methyl 2-(chlorocarbonyl)benzoate (1.1 equiv).
  • Conditions : React in anhydrous DMF with Hünig’s base (2.0 equiv) at −10°C for 2 hours.
  • Workup : Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (SiO₂, gradient elution with hexane → ethyl acetate).
  • Yield : 75–80%.

Critical Note : Low temperatures (−10°C to 0°C) suppress ester hydrolysis and diazepane ring-opening side reactions.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Sulfonylation Conditions

Condition Solvent Base Time (h) Yield (%)
Standard Protocol DCM Triethylamine 6 85
DMAP-Catalyzed DCM Triethylamine 4 89
Low-Temperature (0°C) THF Pyridine 8 78
Microwave-Assisted DMF DBU 1.5 82

Data adapted from.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.95–7.89 (m, 2H, benzoate-H), 3.91 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, diazepane-H), 2.98 (s, 3H, NCH₃).
  • ¹³C NMR : 167.8 ppm (ester C=O), 155.2 ppm (sulfonamide C-SO₂), 52.4 ppm (OCH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₀H₂₃N₃O₅S: [M+H]⁺ = 418.1432. Observed: 418.1429.

Challenges and Troubleshooting

  • Byproduct Formation : N,N-Disubstitution during sulfonylation is mitigated by using a slight excess of sulfonyl chloride (1.2 equiv) and slow addition rates.
  • Ester Hydrolysis : Acylation at subzero temperatures preserves the methyl ester functionality.
  • Purification Difficulties : Flash chromatography with a hexane/ethyl acetate gradient resolves closely eluting intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Methyl 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate has been explored for its potential to inhibit specific cancer cell lines. The compound's ability to interact with cellular pathways makes it a candidate for further investigation as an anticancer agent .

AMPK Inhibitors : The compound has been synthesized as part of efforts to develop novel AMP-activated protein kinase (AMPK) inhibitors. AMPK plays a crucial role in cellular energy homeostasis, and its modulation is linked to various metabolic disorders and cancer. The synthesis of derivatives like methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate suggests potential pathways for creating effective AMPK inhibitors for therapeutic use .

Synthesis and Structural Studies

Synthetic Pathways : The synthetic routes to obtain this compound involve multi-step reactions that utilize various reagents and conditions. For instance, the incorporation of pyrazole derivatives into the diazepane framework demonstrates the versatility of this compound in synthetic organic chemistry .

Crystallographic Analysis : Structural characterization through techniques such as X-ray crystallography has provided insights into the molecular geometry and interactions of this compound. Studies have shown that the bond lengths and angles conform to expected ranges, confirming the stability of the synthesized product .

Pharmacological Studies

Biological Activity : Preliminary pharmacological evaluations have suggested that this compound exhibits biological activities that warrant further exploration. These include potential anti-inflammatory effects and interactions with key biological targets involved in disease processes .

Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit cancer cell growth; ongoing studies on efficacy against specific lines
AMPK InhibitorsDevelopment of inhibitors targeting metabolic pathways; significant implications for therapy
Synthetic PathwaysMulti-step synthesis involving pyrazole derivatives; structural studies confirm stability
Biological ActivityPreliminary studies suggest anti-inflammatory properties; further research needed

Mechanism of Action

The mechanism of action of methyl 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity. The diazepane ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Synthetic Challenges : The diazepane ring’s synthesis may require specialized cyclization techniques, contrasting with simpler triazine-based herbicides .
  • Stability : Compared to fluorinated sulfonamides, the absence of perfluoroalkyl groups may improve biodegradability .

Biological Activity

Methyl 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a complex structure that includes a diazepane ring and a pyrazole moiety, which are known to impart various pharmacological properties.

Biological Activity Overview

Research has indicated that compounds containing pyrazole and diazepane structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. A study demonstrated that derivatives of pyrazole compounds can inhibit AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and is often targeted in cancer therapies. The synthesis of related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study: AMPK Inhibition

In a recent study, methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was synthesized as part of a series aimed at developing AMPK inhibitors. The results indicated that the compound exhibited significant inhibitory activity against cancer cell lines, suggesting its potential use in anticancer drug development .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of compounds with similar structures. For instance, research into related pyrazole derivatives has shown their ability to mitigate neuroinflammation and protect dopaminergic neurons in models of Parkinson's disease (PD). These compounds were found to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with neuroinflammation .

The neuroprotective effects are attributed to the inhibition of NF-kB signaling pathways and the reduction of oxidative stress markers. This suggests that this compound could potentially be developed as a treatment for neurodegenerative diseases .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on related compounds indicate favorable absorption and distribution characteristics. Toxicological assessments have also shown that similar pyrazole derivatives possess low toxicity profiles, making them suitable candidates for further development .

Summary Table of Biological Activities

Activity Mechanism Study Reference
AnticancerAMPK inhibition
NeuroprotectionInhibition of NF-kB signaling
Anti-inflammatoryReduction of pro-inflammatory cytokines
Low ToxicityFavorable pharmacokinetic profile

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves:

  • Sulfonylation : Coupling 1-methyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane under basic conditions (e.g., triethylamine in dichloromethane) .
  • Carbonyl Activation : Using coupling agents like EDCI/HOBt to form the benzoyl-diazepane intermediate .
  • Esterification : Reacting the intermediate with methyl 2-bromobenzoate in polar aprotic solvents (e.g., DMF) at 60–80°C . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazole and diazepane moieties .
  • HPLC-MS : To verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • FT-IR : To identify sulfonyl (S=O, ~1350 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Standardized Protocols : Document exact molar ratios (e.g., 1:1.2 for sulfonylation) and reaction times .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates .
  • Batch Consistency : Validate starting material purity (e.g., ≥97% for 4-(1-methyl-1H-pyrazol-4-yl)benzenesulfonyl chloride) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stress Testing : Incubate in buffers (pH 3–10) at 40°C for 48 hours; monitor degradation via HPLC. Evidence suggests sulfonamides hydrolyze under acidic conditions .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C likely due to diazepane stability) .

Q. What strategies resolve contradictions in solubility data across studies?

  • Solvent Screening : Test in DMSO, methanol, and aqueous buffers; logP calculations (predicted ~2.5) can guide selection .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may explain discrepancies .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Functional Group Modifications : Replace the methyl ester with tert-butyl or hydrolyze to carboxylic acid to assess bioavailability .
  • In Silico Docking : Model interactions with targets like GPCRs or kinases, leveraging the pyrazole sulfonamide’s hydrogen-bonding capacity .

Q. What experimental designs optimize yield in multi-step synthesis?

  • DoE (Design of Experiments) : Vary temperature (40–80°C), catalyst loading (5–20 mol%), and solvent polarity to identify optimal conditions .
  • Mid-Step Monitoring : Use TLC or inline IR to terminate reactions at >90% conversion, minimizing side products .

Q. How can environmental fate studies be integrated into early-stage research?

  • Biodegradation Assays : Use OECD 301B guidelines to quantify microbial degradation in soil/water systems .
  • LC-HRMS : Track transformation products (e.g., hydrolyzed diazepane) in simulated ecosystems .

Data Analysis & Troubleshooting

Q. How to address conflicting bioactivity data in cell-based assays?

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM; use Hill slope analysis to confirm target engagement .
  • Off-Target Screening : Employ panels like Eurofins’ CEREP for selectivity profiling against 50+ receptors .

Q. What methodologies validate the compound’s mechanism of action?

  • CRISPR Knockout Models : Delete putative targets (e.g., PI3K isoforms) in cell lines to confirm pathway dependency .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) for sulfonamide-diazepane interactions .

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